Cas no 1806946-30-4 (3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)

3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile
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- インチ: 1S/C9H7F2IN2O/c1-15-6-4-5(2-3-13)7(8(10)11)9(12)14-6/h4,8H,2H2,1H3
- InChIKey: TUATTXOPYLIYEL-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=C(CC#N)C=C(N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 45.9
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022830-250mg |
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile |
1806946-30-4 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029022830-500mg |
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile |
1806946-30-4 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029022830-1g |
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile |
1806946-30-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrileに関する追加情報
Comprehensive Overview of 3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile (CAS No. 1806946-30-4)
3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluoromethyl group, an iodo substituent, and a methoxypyridine backbone, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS No. 1806946-30-4 ensures precise identification in chemical databases, catering to researchers seeking high-purity reagents for drug discovery and material science.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability. This compound, with its difluoromethyl moiety, aligns with the growing trend of incorporating fluorine into drug candidates to improve their pharmacokinetic properties. Researchers frequently search for terms like "fluorinated pyridine synthesis" or "iodo-substituted pyridine applications", highlighting the relevance of this compound in modern medicinal chemistry.
The methoxypyridine core of this molecule is particularly noteworthy, as it is a common scaffold in herbicides and fungicides. Agrochemists exploring "novel pyridine-based agrochemicals" or "sustainable crop protection agents" may find this compound instrumental in developing next-generation solutions. Its acetonitrile side chain further expands its utility, enabling versatile functionalization for tailored applications.
From a synthetic perspective, the iodo substituent at the 2-position offers a strategic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This feature is highly sought after in pharmaceutical labs, where "C-I bond activation" and "pyridine functionalization" are trending topics. The compound's compatibility with palladium-catalyzed transformations makes it a go-to choice for constructing complex heterocyclic systems.
Environmental and regulatory considerations are also driving interest in this compound. With increasing scrutiny on "green chemistry" and "sustainable synthesis", researchers are exploring ways to minimize waste and energy consumption in producing such intermediates. The compound's potential for "atom-efficient transformations" positions it favorably in this context, aligning with global efforts to reduce the environmental footprint of chemical manufacturing.
Analytical characterization of 3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for researchers who frequently search for "high-purity chemical intermediates" or "QC protocols for pyridine derivatives". The compound's stability under standard storage conditions further enhances its practicality for industrial applications.
In the realm of intellectual property, this compound has attracted attention due to its potential inclusion in patent applications. Legal professionals and R&D teams often investigate "novel pyridine compositions" or "patented fluorinated compounds" when assessing freedom-to-operate in drug development. The unique combination of substituents in this molecule offers distinct structural features that could form the basis of proprietary formulations.
Looking ahead, the compound's versatility suggests promising avenues for further research. Areas like "catalysis", "materials science", and "bioconjugation" could benefit from its well-defined reactivity profile. As the scientific community continues to explore "structure-activity relationships" in medicinal chemistry, this pyridine derivative stands poised to contribute significantly to the development of new therapeutic agents and functional materials.
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